molecular formula C8H8BrFO B1342918 4-Bromo-2-fluoro-1-(methoxymethyl)benzene CAS No. 95068-02-3

4-Bromo-2-fluoro-1-(methoxymethyl)benzene

Cat. No.: B1342918
CAS No.: 95068-02-3
M. Wt: 219.05 g/mol
InChI Key: BXSWVRGOODJFHS-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(methoxymethyl)benzene is an organic compound with the molecular formula C8H8BrFO. It is a derivative of benzene, where a bromine atom is bonded to the fourth carbon, a fluorine atom to the second carbon, and a methoxymethyl group to the first carbon. This compound is used in various chemical synthesis processes and has applications in scientific research.

Scientific Research Applications

4-Bromo-2-fluoro-1-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in the development of bioactive compounds for studying biological pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of agrochemicals and specialty chemicals.

Safety and Hazards

This compound is associated with certain hazards. The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic compounds depending on the specific reaction it is involved in.

Mode of Action

It is known to be used in the suzuki-miyaura coupling reaction , a type of cross-coupling reaction. In this reaction, the compound would interact with a boron reagent and a palladium catalyst to form a carbon-carbon bond .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene. For instance, the compound’s storage temperature is recommended to be between 2-8°C , suggesting that temperature is an important factor for its stability. Additionally, the compound is a liquid at room temperature , which could influence its handling and application in various reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(methoxymethyl)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluorobenzaldehyde.

    Methoxymethylation: The aldehyde group is converted to a methoxymethyl group using methanol and a suitable catalyst under controlled conditions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(methoxymethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

    Oxidation and Reduction: The methoxymethyl group can be oxidized or reduced under specific conditions to form different functional groups.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, and catalysts like palladium or copper.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives.

    Oxidation: Products can include aldehydes, ketones, or carboxylic acids.

    Reduction: Products may include alcohols or alkanes.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-fluorobenzene: Similar structure but lacks the methoxymethyl group.

    2-Bromo-4-fluoro-1-methoxybenzene: Similar structure with a methoxy group instead of a methoxymethyl group.

    4-Bromo-2-fluoro-1-(2-methoxyethoxy)benzene: Similar structure with a methoxyethoxy group instead of a methoxymethyl group.

Uniqueness

4-Bromo-2-fluoro-1-(methoxymethyl)benzene is unique due to the presence of both bromine and fluorine atoms along with a methoxymethyl group, which provides distinct reactivity and makes it a valuable intermediate in various chemical syntheses.

Properties

IUPAC Name

4-bromo-2-fluoro-1-(methoxymethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-5-6-2-3-7(9)4-8(6)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSWVRGOODJFHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301271423
Record name 4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95068-02-3
Record name 4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95068-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-fluoro-1-(methoxymethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301271423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared according to General Method 8. To a suspension of NaH (50-60% mineral oil, 8 g, 0.33 mol) in Dry DMF (200 mL) at 0° C. was added (4-bromo-2-fluorophenyl)methanol (27 g, 0.1317 mol). The reaction mixture was stirred for 15 min at 0° C. and then warmed to and stirred at RT for 30 min. The reaction mixture was again cooled to 0° C. and MeI (15 mL, 0.1975 mol) was added drop wise. After addition was complete, the reaction mixture was warmed to room temperature and stirred for 1 h. Ice-water was added and the product was extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulphate, and concentrated under reduced pressure to obtained 4-bromo-2-fluoro-1-(methoxymethyl)benzene (24 g).
Name
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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